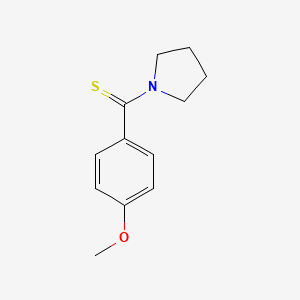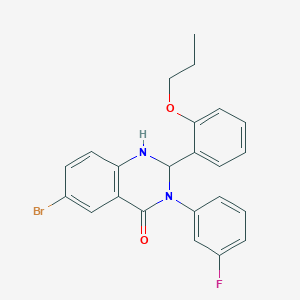![molecular formula C23H20BrN3O3 B10896225 7-[(3-Bromo-4,5-dimethoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10896225.png)
7-[(3-Bromo-4,5-dimethoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is a complex organic compound that features a quinolinol core substituted with a bromo-dimethoxyphenyl group and a pyridylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinol core, followed by the introduction of the bromo-dimethoxyphenyl group and the pyridylamino group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions that facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinolinol derivatives.
Scientific Research Applications
7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-HYDROXYQUINOLINE
- **7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-METHOXYQUINOLINE
Uniqueness
Compared to similar compounds, 7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromo-dimethoxyphenyl group and the pyridylamino group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C23H20BrN3O3 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
7-[(3-bromo-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20BrN3O3/c1-29-18-13-15(12-17(24)23(18)30-2)20(27-19-7-3-4-10-25-19)16-9-8-14-6-5-11-26-21(14)22(16)28/h3-13,20,28H,1-2H3,(H,25,27) |
InChI Key |
YTSQXCDEMAKOKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10896142.png)
![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10896155.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896156.png)
![1-ethyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10896160.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10896171.png)

![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896176.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10896182.png)
![Ethyl 2-{butyl[(3-chlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10896190.png)
![2-(Dimethylamino)ethyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B10896211.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10896221.png)

